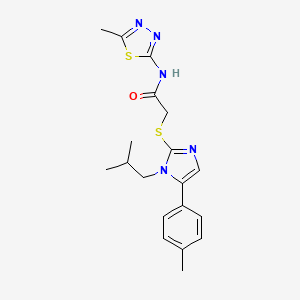![molecular formula C20H16N4O2 B2484984 N-{[3-(furan-2-il)pirazin-2-il]metil}-4-(1H-pirrol-1-il)benzamida CAS No. 2097861-02-2](/img/structure/B2484984.png)
N-{[3-(furan-2-il)pirazin-2-il]metil}-4-(1H-pirrol-1-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a combination of furan, pyrazine, pyrrole, and benzamide moieties
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
Target of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
More research is needed to elucidate the specific mode of action .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to affect various biochemical pathways due to their wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the pyrrole ring: This step may involve the cyclization of an appropriate precursor, such as an amino ketone, under acidic conditions.
Formation of the benzamide moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under strong oxidative conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the amide nitrogen.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted benzamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a benzamide moiety.
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of furan, pyrazine, pyrrole, and benzamide moieties, which confer distinct electronic and steric properties. These properties may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Propiedades
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXMUYJGFFZNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
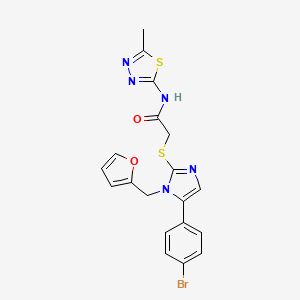
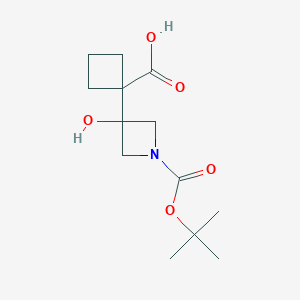
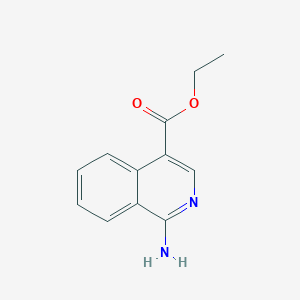
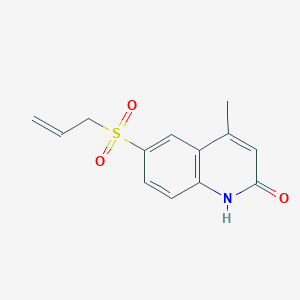
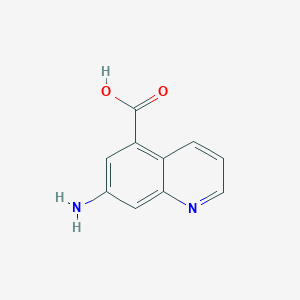
![6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B2484909.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2484912.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2484914.png)
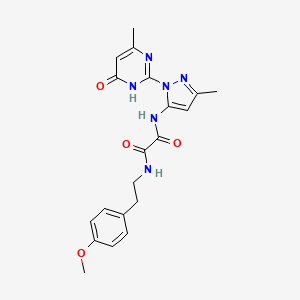
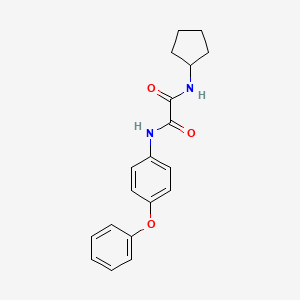
![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)
![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)
